![molecular formula C20H22N4O3S3 B2844327 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040685-67-3](/img/no-structure.png)

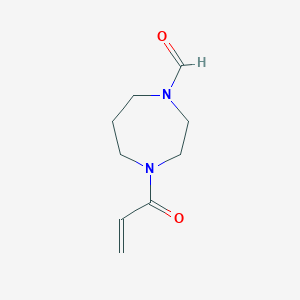

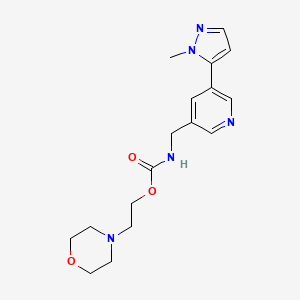

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, an ethoxyphenyl group, a thiazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : This compound serves as a precursor or intermediate in the synthesis of a broad range of heterocyclic compounds. For example, the synthesis of thieno[2,3-d] pyrimidine derivatives through one-pot synthesis methods demonstrates the compound's versatility in creating pharmacologically relevant structures A. Aly, K. Abu-Zied, A. M. Gaafar (2008).

Antitumor Activity : Several studies highlight the antitumor potential of derivatives synthesized from this compound. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized, exhibiting potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin H. Hafez, Abdel-Rhman B. A. El-Gazzar (2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. This intermediate is then reacted with cyclopentanecarbonyl chloride to form N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. The final step involves the reaction of this intermediate with 2-mercaptoacetic acid to form the target compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "cyclopentanecarbonyl chloride", "2-mercaptoacetic acid" ], "Reaction": [ "4-ethoxybenzaldehyde is condensed with thiourea in the presence of a catalyst to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.", "N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is synthesized by reacting the above intermediate with cyclopentanecarbonyl chloride in the presence of a base.", "The final step involves the reaction of N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one with 2-mercaptoacetic acid in the presence of a base to form N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |

Número CAS |

1040685-67-3 |

Nombre del producto |

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |

Fórmula molecular |

C20H22N4O3S3 |

Peso molecular |

462.6 |

Nombre IUPAC |

N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |

Clave InChI |

STAMDZIRFFEMIJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)

![N'-methyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2844255.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)